N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-15-20(30-23(25-15)28-12-4-5-13-28)22(29)24-14-16-8-10-17(11-9-16)21-26-18-6-2-3-7-19(18)27-21/h2-7,12-13,16-17H,8-11,14H2,1H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTVNAGAHUPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, have a broad range of biological activities and can interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, a thiazole ring, and a pyrrole structure, which are known for their biological significance. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Common methods include:
- Cyclization of benzimidazole derivatives with cyclohexylmethylamine.
- Acylation using acetic anhydride to form the carboxamide group.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases such as CK1δ and CK1ε, which play roles in cell cycle regulation and apoptosis. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against these targets .
- Antimicrobial Activity : The compound's structural components suggest potential activity against various pathogens. Benzimidazole derivatives are often explored for their antibacterial properties, with studies indicating effective inhibition against strains like Staphylococcus aureus and Escherichia coli at low MIC values .
- Cancer Cell Proliferation Inhibition : Research indicates that similar thiazole derivatives can inhibit tumor cell proliferation in a dose-dependent manner, suggesting that this compound may also have anticancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies highlight the biological activity of compounds structurally related to this compound:
- CK1 Inhibitors : Research demonstrated that compounds similar to this target CK1δ with high specificity, leading to reduced proliferation in various cancer cell lines .
- Antimicrobial Studies : Compounds with thiazole rings have shown significant antibacterial properties, outperforming traditional antibiotics in some assays .
- Cell Cycle Regulation : Studies indicate that the inhibition of specific kinases can lead to cell cycle arrest and apoptosis in cancer models, supporting the potential therapeutic applications of this compound .
Scientific Research Applications
Key Synthetic Routes:
- Cyclization Reactions : Combining appropriate benzimidazole derivatives with cyclohexylmethylamine and thiazole precursors.
- Purification Techniques : Methods such as recrystallization and chromatography are employed to achieve high purity levels suitable for biological testing.
Antimicrobial Activity
Research has indicated that compounds similar to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibit antimicrobial properties. Studies have shown that derivatives containing the benzimidazole structure can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, similar compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) .
Case Study:
In a study exploring the structure-activity relationship (SAR) of related thiazole derivatives, several compounds showed significant cytotoxicity against cancer cell lines, indicating that modifications to the thiazole ring can enhance their anticancer activity .
Comparison with Similar Compounds
Structural Features and Electronic Properties
Table 1: Structural Comparison of Thiazole-Based Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s pyrrol-1-yl group (electron-rich) contrasts with pyridinyl (electron-deficient) in analogs from and , altering charge distribution and receptor-binding dynamics.
- Hydrogen-Bonding Capacity : The benzoimidazole NH group (δ 10.80 ppm in NMR) in the target compound and related derivatives () facilitates strong hydrogen bonding, similar to tetrazole-containing analogs ().
Table 2: Comparative Pharmacological Data
Analysis :
- Potency : Pyridinyl-thiazole carboxamides () exhibit sub-micromolar kinase inhibition, likely due to pyridine’s metal-coordination capability. The target compound’s benzoimidazole may offer comparable or superior binding but lacks reported data.
- Solubility: The target’s amide and polar heterocycles improve solubility over purely aromatic analogs (e.g., pyrrolidinones in ), though cyclization in ’s tetrazole derivatives reduces solubility further.
- Metabolic Stability : The cyclohexyl group in the target compound may slow oxidative metabolism compared to methylthio or pyridinyl groups (), aligning with trends in ’s stability data.
Preparation Methods
Cyclohexane Carboxylic Acid Derivative Preparation
(1r,4r)-Cyclohexane-1,4-diyldimethanol serves as the starting material. Oxidation of one hydroxyl group to a ketone (e.g., using Jones reagent) followed by Beckmann rearrangement yields 4-aminocyclohexanol , which is subsequently protected as a carbamate.
Reaction Conditions :
Benzoimidazole Ring Formation
Condensation of 1,2-diaminobenzene with 4-ketocyclohexanecarboxylic acid under acidic conditions (HCl, reflux, 12 h) forms the benzoimidazole core. Subsequent reduction of the ketone to a methylene group (NaBH₄/MeOH) yields 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethanol .
Key Data :
Conversion to Primary Amine
The alcohol is converted to a mesylate (MsCl, Et₃N, DCM) and displaced with NaN₃ in DMF (60°C, 8 h) to form the azide. Catalytic hydrogenation (H₂, Pd/C, MeOH) affords 4-(1H-benzo[d]imidazol-2-yl)cyclohexylmethanamine .
Optimization Note :
Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic Acid
Hantzsch Thiazole Synthesis
Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol (reflux, 6 h) to form 4-methylthiazole-5-carboxylate . Bromination at C2 (NBS, CCl₄, AIBN) introduces a bromide substituent, which is displaced by pyrrole (K₂CO₃, DMF, 80°C).
Reaction Parameters :
Saponification to Carboxylic Acid
The ester is hydrolyzed using NaOH (2 M, EtOH/H₂O, reflux, 4 h) to yield the carboxylic acid.
Characterization :
- ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 7.45 (s, 1H, pyrrole), 6.85 (m, 2H, thiazole), 2.55 (s, 3H, CH₃).
Amide Bond Formation
Carboxylic Acid Activation
4-Methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile (65°C, 2 h) to form the acyl imidazole intermediate.
Conditions :
Coupling with Cyclohexylmethanamine
The acyl imidazole reacts with 4-(1H-benzo[d]imidazol-2-yl)cyclohexylmethanamine in acetonitrile at 70°C for 19 h. The product is isolated via precipitation (H₂O/CH₃CN) and purified by recrystallization.
Process Data :
- Coupling : Amine (1 eq), acyl imidazole (1.05 eq), CH₃CN, 70°C, 19 h (Yield: 78%).
- Purity : 97% by HPLC.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.75–7.15 (m, 8H, aromatic), 6.85 (m, 2H, pyrrole), 3.95 (d, J = 6.2 Hz, 2H, CH₂N), 2.55 (s, 3H, CH₃).
- LC-MS : m/z 476.2 [M+H]⁺.
Purity Optimization
- Column Chromatography : Silica gel, 5% MeOH/DCM (Rf = 0.35).
- Recrystallization : Ethanol/H₂O (9:1), yield 85%.
Industrial-Scale Process Considerations
Solvent Selection
Waste Stream Management
- Byproducts : Imidazole (recycled via distillation), inorganic salts (K₃PO₄) neutralized with HCl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
